1-((1H-Indol-3-yl)oxy)propan-2-amine
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Overview
Description
1-((1H-Indol-3-yl)oxy)propan-2-amine is an organic compound belonging to the class of 3-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 3-position . The indole structure is a significant heterocyclic system found in many natural products and drugs, making it an important scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-Indol-3-yl)oxy)propan-2-amine typically involves the reaction of indole derivatives with appropriate alkylating agents. One common method is the reaction of 1H-indole-3-carboxaldehyde with 2-amino-1-propanol under acidic conditions to form the desired product . Another approach involves the use of propargyl alcohols and N-methoxycarbamoyl indoles in a sequential C–H allenylation/annulation reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent conversion to the final product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-((1H-Indol-3-yl)oxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-((1H-Indol-3-yl)oxy)propan-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-((1H-Indol-3-yl)oxy)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or activate specific signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another indole derivative with similar structural features.
(2S)-1-(1H-Indol-3-yl)-3-{[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy}-2-propanamine: A compound with a similar indole moiety and alkyl chain.
Uniqueness
1-((1H-Indol-3-yl)oxy)propan-2-amine is unique due to its specific substitution pattern and the presence of the indole moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(1H-indol-3-yloxy)propan-2-amine |
InChI |
InChI=1S/C11H14N2O/c1-8(12)7-14-11-6-13-10-5-3-2-4-9(10)11/h2-6,8,13H,7,12H2,1H3 |
InChI Key |
PFEOLTSMTQJYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
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